N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0787021
InChI: InChI=1S/C15H11Cl2N3O2S/c1-8-6-9(2-3-10(8)16)22-7-13(21)18-14-11(17)4-5-12-15(14)20-23-19-12/h2-6H,7H2,1H3,(H,18,21)
SMILES: CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC3=NSN=C32)Cl)Cl
Molecular Formula: C15H11Cl2N3O2S
Molecular Weight: 368.2 g/mol

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide

CAS No.:

Cat. No.: VC0787021

Molecular Formula: C15H11Cl2N3O2S

Molecular Weight: 368.2 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide -

Specification

Molecular Formula C15H11Cl2N3O2S
Molecular Weight 368.2 g/mol
IUPAC Name N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide
Standard InChI InChI=1S/C15H11Cl2N3O2S/c1-8-6-9(2-3-10(8)16)22-7-13(21)18-14-11(17)4-5-12-15(14)20-23-19-12/h2-6H,7H2,1H3,(H,18,21)
Standard InChI Key WSQYFWYKJDUPNI-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC3=NSN=C32)Cl)Cl
Canonical SMILES CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC3=NSN=C32)Cl)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator